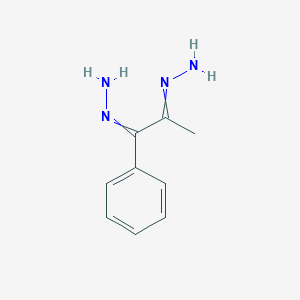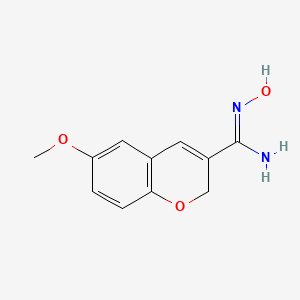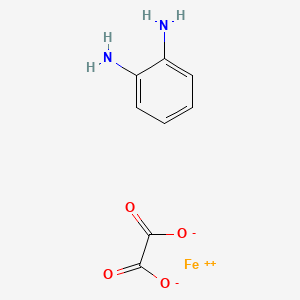
Iron, (1,2-benzenediamine-N,N')(ethanedioato(2-)-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- is a coordination compound that features iron as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- typically involves the reaction of iron salts with 1,2-benzenediamine and ethanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, affecting the coordination environment of the iron atom.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state iron complexes, while reduction may yield lower oxidation state species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an anticancer agent.
Industry: The compound is used in industrial processes, including the synthesis of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo changes in oxidation state, which is crucial for its catalytic activity. The coordination environment provided by 1,2-benzenediamine and ethanedioic acid ligands plays a significant role in stabilizing the reactive intermediates and enhancing the reactivity of the iron center.
Comparison with Similar Compounds
Similar Compounds
Iron, (1,2-benzenediamine-N,N’)(oxalato(2-)-O,O’)-: Similar coordination environment but with oxalate as the ligand.
Iron, (1,2-benzenediamine-N,N’)(malonato(2-)-O,O’)-: Similar structure with malonate as the ligand.
Iron, (1,2-benzenediamine-N,N’)(succinate(2-)-O,O’)-: Another similar compound with succinate as the ligand.
Uniqueness
Iron, (1,2-benzenediamine-N,N’)(ethanedioato(2-)-O,O’)- is unique due to the specific combination of 1,2-benzenediamine and ethanedioic acid ligands, which provide a distinct coordination environment and reactivity profile. This uniqueness makes it particularly valuable in specific catalytic and biological applications.
Properties
CAS No. |
80660-66-8 |
|---|---|
Molecular Formula |
C8H8FeN2O4 |
Molecular Weight |
252.00 g/mol |
IUPAC Name |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/C6H8N2.C2H2O4.Fe/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h1-4H,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
VKBNLBYSYZXXPI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
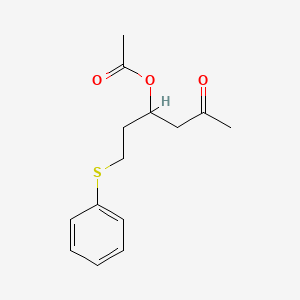
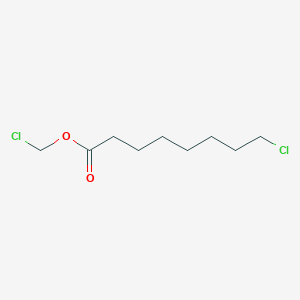
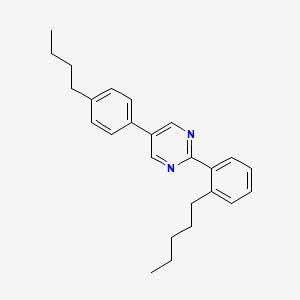
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

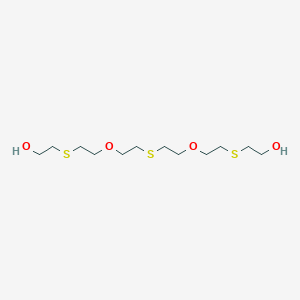
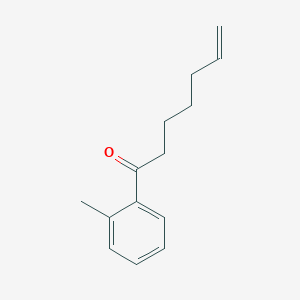
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
